![molecular formula C8H9NO4 B146714 1,4-Dimethoxy-2-nitrobenzene CAS No. 89-39-4](/img/structure/B146714.png)
1,4-Dimethoxy-2-nitrobenzene
Overview
Description
1,4-Dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H9NO4. It is a derivative of benzene, where two methoxy groups are attached to the 1 and 4 positions, and a nitro group is attached to the 2 position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
Like other nitroaromatic compounds, it may interact with various enzymes and proteins within the cell .
Mode of Action
Nitroaromatic compounds generally undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitroaromatic compounds are known to interfere with various metabolic pathways in bacteria, often leading to the evolution of new catabolic pathways .
Pharmacokinetics
Its physical properties such as melting point (700 to 730 °C), boiling point (169 °C/13 mmHg), and solid state at 20°C suggest that it may have low bioavailability .
Result of Action
Nitroaromatic compounds are generally known for their reactivity and potential toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dimethoxy-2-nitrobenzene. It is recommended to store the compound in a dry, cool, and well-ventilated place . Exposure to high temperatures or open flames should be avoided due to the compound’s potential explosiveness .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high stability and chemical inertness . It is soluble in organic solvents such as ethanol, ether, and benzene
Cellular Effects
It is known that this compound has a low ignition point and is explosive, indicating that it may have significant effects on cellular processes
Molecular Mechanism
It is known that this compound can be synthesized through a nitration reaction
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 2-position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Boron tribromide for demethylation.
Oxidation: Various oxidizing agents depending on the desired transformation.
Major Products Formed
Reduction: 1,4-Dimethoxy-2-aminobenzene.
Substitution: Products depend on the nucleophile used; for example, demethylation yields 1,4-dihydroxy-2-nitrobenzene.
Scientific Research Applications
Organic Synthesis
1,4-Dimethoxy-2-nitrobenzene serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions and reductions makes it a versatile building block in synthetic chemistry.
Reaction Type | Products Formed |
---|---|
Reduction | 1,4-Dimethoxy-2-aminobenzene |
Nucleophilic Substitution | Various substituted derivatives depending on the nucleophile used |
Biological Studies
In biological research, this compound is utilized to study enzyme-catalyzed reactions and as a probe in biochemical assays. Its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties. For example, studies have shown that compounds derived from this nitrobenzene exhibit significant antioxidant activity and can inhibit cholinesterase enzymes, which are relevant in neurodegenerative diseases .
Medicinal Chemistry
The compound is being researched for its potential therapeutic properties. It acts as a precursor in synthesizing various medicinal compounds that target specific biological pathways. The structural features of this compound allow for modifications that can enhance pharmacological activity .
Industrial Applications
In the industrial sector, this compound is used in producing dyes and pigments due to its vibrant color properties. Its derivatives also find applications in synthesizing specialty chemicals used across different industries.
Case Study 1: Antioxidant Properties
A study focused on synthesizing derivatives of this compound demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, revealing that certain derivatives exhibited comparable efficacy to well-known antioxidants like ascorbic acid .
Case Study 2: Cholinesterase Inhibition
Research has shown that some derivatives derived from this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This property suggests potential applications in developing therapeutic agents for neurodegenerative conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the nitro group, making it less reactive in redox reactions.
2,5-Dimethoxyaniline: Contains an amino group instead of a nitro group, altering its chemical properties and reactivity.
4-Methoxy-2-nitroaniline: Has a similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Biological Activity
1,4-Dimethoxy-2-nitrobenzene (CAS Number: 89-39-4) is an organic compound with significant biological activity. Its structure includes two methoxy groups and a nitro group attached to a benzene ring, which contributes to its reactivity and potential applications in medicinal chemistry. This article reviews the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₉NO₄
- Molecular Weight : 183.16 g/mol
- Melting Point : 72°C
- Boiling Point : 169°C at 13 mmHg
- Density : 1.226 g/cm³
- LogP : 2.135 (indicating moderate lipophilicity)
Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties. In a study involving various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.
Antiparasitic Activity
A notable study explored the efficacy of this compound against Leishmania infantum, the causative agent of leishmaniasis. The compound was tested in vitro and demonstrated significant inhibitory effects on the amastigote forms of the parasite. Docking studies suggested that it interacts with leishmanial tubulin, potentially disrupting cellular functions critical for parasite survival .
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in human breast cancer cells (MCF-7), the compound triggered cell death via reactive oxygen species (ROS) generation and mitochondrial dysfunction. The observed IC50 values ranged from 10 to 30 µM, indicating its potential as a chemotherapeutic agent.
Case Studies
Case Study 1: Antiparasitic Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of this compound to cultures of Leishmania infantum. The results indicated a dose-dependent reduction in parasite viability, with a maximum effect observed at concentrations above 50 µM. The study highlighted the compound's potential as a lead for developing new antiparasitic drugs .
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of this compound on MCF-7 cells revealed that treatment for 24 hours resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment. The study concluded that further exploration into its mechanism could yield valuable insights for cancer therapy .
Summary of Biological Activities
Properties
IUPAC Name |
1,4-dimethoxy-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTOWXNJLZJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058987 | |
Record name | Benzene, 1,4-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-39-4 | |
Record name | 1,4-Dimethoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxynitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethoxy-2-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethoxy-2-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dimethoxy-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,4-dimethoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethoxy-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHOXYNITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K58PSU0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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